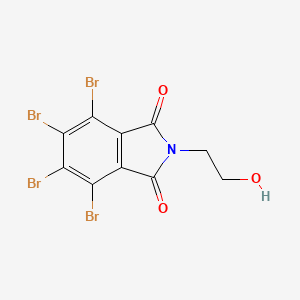N-(2-hydroxyethyl) tetrabromophthalimide
CAS No.: 26015-78-1
Cat. No.: VC14186623
Molecular Formula: C10H5Br4NO3
Molecular Weight: 506.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26015-78-1 |
|---|---|
| Molecular Formula | C10H5Br4NO3 |
| Molecular Weight | 506.77 g/mol |
| IUPAC Name | 4,5,6,7-tetrabromo-2-(2-hydroxyethyl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C10H5Br4NO3/c11-5-3-4(6(12)8(14)7(5)13)10(18)15(1-2-16)9(3)17/h16H,1-2H2 |
| Standard InChI Key | ZEEJBQJAPCTECM-UHFFFAOYSA-N |
| Canonical SMILES | C(CO)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br |
Introduction
Chemical Identity and Structural Features
N-(2-Hydroxyethyl) tetrabromophthalimide belongs to the class of brominated phthalimides, distinguished by its four bromine atoms and a hydroxyethyl substituent. The IUPAC name, 4,5,6,7-tetrabromo-2-(2-hydroxyethyl)isoindole-1,3-dione, reflects its structural configuration. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 26015-78-1 |
| Molecular Formula | |
| Molecular Weight | 506.77 g/mol |
| Appearance | Yellow crystalline powder |
| Solubility | Insoluble in water; soluble in DMF |
| Canonical SMILES | C(CO)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br |
The compound’s bromine content (63.2% by mass) contributes to its flame-retardant efficacy, while the hydroxyethyl group enhances its reactivity in polymerization reactions.
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of N-(2-hydroxyethyl) tetrabromophthalimide involves a two-step process starting from tetrabromophthalic anhydride (TBPA).
-
Condensation Reaction:
TBPA reacts with ethanolamine in dimethylformamide (DMF) under nitrogen atmosphere. The reaction is initiated at 0–5°C to manage exothermicity, followed by heating to 130°C for 4 hours. -
Purification:
Excess DMF is removed via vacuum distillation, and the crude product is precipitated in cold water. Recrystallization in ethanol yields a pure product (≥98% purity).
Derivative Synthesis
The hydroxyethyl group enables further functionalization. For example, reaction with acryloyl chloride produces 2-(N-tetrabromophthalimido)ethyl acrylate, a monomer used in flame-retardant polymers :
Physicochemical Characterization
Spectroscopic Analysis
-
IR Spectroscopy:
Peaks at 1778 cm (C=O stretching) and 3400 cm (O-H stretching) confirm the phthalimide and hydroxyethyl groups. -
NMR Spectroscopy:
-NMR (DMSO-d): δ 4.10 (t, 2H, -CHOH), 3.65 (t, 2H, N-CH), and 7.92 (s, 2H, aromatic Br).
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, with a char yield of 45% at 600°C, underscoring its suitability for high-temperature applications.
Industrial and Research Applications
Flame Retardancy
The compound’s bromine content disrupts combustion cycles by releasing bromine radicals that quench flammable gases. Applications include:
-
Polymer Additives: Incorporated into polyethylene, polypropylene, and epoxy resins (2–15 wt%) to achieve UL94 V-0 ratings.
-
Textile Coatings: Enhances fire resistance in synthetic fabrics without compromising flexibility.
Monomer for Functional Polymers
2-(N-Tetrabromophthalimido)ethyl acrylate polymers exhibit dual functionality:
-
Flame Retardance: Bromine atoms provide fire suppression.
-
Crosslinking Capacity: Reactive acrylate groups enable covalent bonding with hydroxylated substrates (e.g., cellulose) .
Recent Advances and Future Directions
Green Synthesis Methods
Recent efforts focus on replacing DMF with ionic liquids to reduce environmental impact .
Biomedical Applications
Preliminary studies explore brominated phthalimides as antimicrobial agents, though N-(2-hydroxyethyl) derivatives remain untested .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume